N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H22N2O3S, and it features a thiazole ring, a methoxyphenethyl group, and a p-tolylamino moiety. The structural complexity contributes to its diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H22N2O3S |
Molecular Weight | 358.44 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study evaluated various thiazole derivatives against cancer cell lines, highlighting the potential of compounds similar to this compound to induce apoptosis in tumor cells.
- Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways, as evidenced by assays conducted on various cancer cell lines.
- Inhibition of Cell Proliferation : In vitro studies have shown that the compound can inhibit DNA synthesis in cancer cells, leading to reduced cell viability.
Case Studies
- Study on A549 and C6 Cell Lines :
- Objective : To evaluate the anticancer activity of thiazole derivatives.
- Findings : Compounds with structural similarities to this compound demonstrated significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cell lines.
- Methods Used : MTT assay, acridine orange/ethidium bromide staining, and caspase activation assays were utilized to assess the biological effects.
Table 2: Summary of Anticancer Activity Studies
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15 | Apoptosis induction |
C6 | 12 | DNA synthesis inhibition |
Pharmacological Implications
The unique structure of this compound suggests potential applications beyond oncology. Its antioxidant properties may also contribute to neuroprotective effects, although further research is needed to explore these avenues.
Future Research Directions
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)25-22(28)15-31-23-26-19(14-30-23)13-21(27)24-12-11-17-5-9-20(29-2)10-6-17/h3-10,14H,11-13,15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUABGGGJILLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.